REACTION_CXSMILES
|
[Cl:1][C:2]1[C:12]([Cl:13])=[C:11]([O:14][CH3:15])[CH:10]=[CH:9][C:3]=1[CH:4]=[CH:5][C:6]([OH:8])=[O:7]>O1CCCC1.[Pt]>[Cl:1][C:2]1[C:12]([Cl:13])=[C:11]([O:14][CH3:15])[CH:10]=[CH:9][C:3]=1[CH2:4][CH2:5][C:6]([OH:8])=[O:7]
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Name
|
2,3-Dichloro-4-methoxycinnamic acid
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Quantity
|
200.8 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC(=O)O)C=CC(=C1Cl)OC
|
Name
|
|
Quantity
|
1600 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
16.3 g
|
Type
|
catalyst
|
Smiles
|
[Pt]
|
Type
|
CUSTOM
|
Details
|
Upon shaking
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
separate units
|
Reaction Time |
47.5 (± 12.5) min |
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C=CC(=C1Cl)OC)CCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |